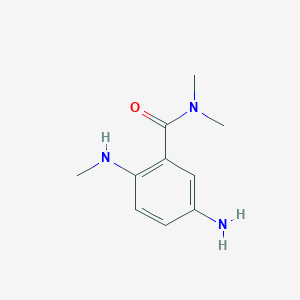

5-amino-N,N-dimethyl-2-(methylamino)benzamide

Description

Properties

IUPAC Name |

5-amino-N,N-dimethyl-2-(methylamino)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-12-9-5-4-7(11)6-8(9)10(14)13(2)3/h4-6,12H,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXCOFYJFUUFPIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)N)C(=O)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N,N-dimethyl-2-(methylamino)benzamide typically involves the following steps:

Starting Material: The synthesis begins with a suitable benzamide derivative.

Dimethylation: The dimethylation of the amino group is carried out using dimethyl sulfate or a similar reagent under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. The process may include:

Catalysis: Using catalysts to enhance reaction rates.

Purification: Employing techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-amino-N,N-dimethyl-2-(methylamino)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The amino and methylamino groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine compounds.

Scientific Research Applications

5-amino-N,N-dimethyl-2-(methylamino)benzamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-amino-N,N-dimethyl-2-(methylamino)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the context of its use and the specific biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Structural and Functional Group Variations

The following table summarizes key structural and physicochemical differences between 5-amino-N,N-dimethyl-2-(methylamino)benzamide and related compounds:

Key Comparative Insights

Functional Group Influence on Reactivity :

- Amine vs. Heterocyclic Groups: The primary amine (-NH₂) and tertiary dimethylamino (-N(CH₃)₂) groups in this compound enhance its nucleophilicity, making it suitable for coupling reactions (e.g., amide bond formation).

- Halogen and Methoxy Substituents : The bromine and trimethoxy groups in 1884220-36-3 () improve lipophilicity and metabolic stability compared to the simpler amine substituents in the target compound, making it more suitable for in vivo applications .

Physicochemical Properties :

- Molecular Weight and Solubility : The target compound (193.25 g/mol) has lower molecular weight and higher solubility in polar solvents compared to larger derivatives like (432.50 g/mol), which may aggregate in aqueous environments .

- Thermal Stability : X-ray crystallography data from and indicate that rigid aromatic systems (e.g., dibenzocycloheptenyl) enhance thermal stability, whereas flexible amine groups in the target compound may reduce melting points .

Biological Activity

5-amino-N,N-dimethyl-2-(methylamino)benzamide is a synthetic compound belonging to the class of substituted benzamides. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a neuroleptic agent and its implications in treating various neurological disorders.

The molecular formula of this compound is C10H15N3O. It features an amine group and a benzamide structure, which are critical for its biological interactions. The compound is classified as a secondary amine due to the presence of two methyl groups attached to the nitrogen atom.

The biological activity of this compound is primarily linked to its interaction with neurotransmitter systems. Research suggests that it may influence serotonin and dopamine receptors, which are crucial in mood regulation and cognitive functions. This mechanism positions the compound as a potential candidate for treating conditions such as depression and anxiety disorders.

Biological Activity Overview

Recent studies have focused on the compound's pharmacological properties, including its antiviral and antibacterial activities. Below are summarized findings from various studies:

Antiviral Activity

This compound derivatives have shown promising results against viral infections. For instance, related compounds have been evaluated for their ability to inhibit Hepatitis B Virus (HBV) replication, with some derivatives exhibiting significant antiviral effects by increasing intracellular levels of APOBEC3G (A3G), a protein known to inhibit HBV replication .

Antibacterial Activity

The antibacterial properties of this compound have been assessed against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its potency:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

| Bacillus subtilis | 0.0195 |

These results suggest that the compound is particularly effective against Gram-positive bacteria, showcasing its potential as an antibacterial agent.

Case Studies

Several case studies highlight the effectiveness of benzamide derivatives in clinical settings:

- Anti-HBV Efficacy : A study demonstrated that related benzamide derivatives significantly inhibited HBV replication in vitro, with IC50 values indicating strong antiviral activity against both wild-type and drug-resistant strains .

- Antibacterial Screening : In a series of experiments, derivatives of this compound were tested against clinical isolates of bacteria, confirming their efficacy in inhibiting bacterial growth and suggesting potential therapeutic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.